molecular formula C6H4N2O4 B1296568 2-Nitronicotinic acid CAS No. 33225-72-8

2-Nitronicotinic acid

Cat. No. B1296568
CAS RN: 33225-72-8
M. Wt: 168.11 g/mol
InChI Key: RIMQELJEDBHDQZ-UHFFFAOYSA-N
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Description

2-Nitronicotinic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of nicotinic acid, also known as vitamin B3 .


Synthesis Analysis

The synthesis of nicotinic acid derivatives involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . Another method involves the use of nitrilase to convert 3-cyanopyridine to nicotinic acid .


Molecular Structure Analysis

The linear formula of 2-Nitronicotinic acid is C6H4N2O4 . Its molecular weight is 168.11 .


Chemical Reactions Analysis

The key concepts in chemical reactions involving nicotinic acid derivatives include the roles of Arrhenius Acid and Base, Bronsted acid and base, and the state of chemical equilibrium . The molar ratio of H to C is also important in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Nitronicotinic acid are influenced by its chemistry, which directly contributes to its interaction with biological environments .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Nitronicotinic acid . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Research on nicotinic acid and its derivatives, including 2-Nitronicotinic acid, is ongoing. Future research may focus on enhancing the synthesis of these compounds and strengthening clinical studies of their effects . The development of dietary supplements based on NAD+ precursors, such as nicotinic acid, is also a promising area of research .

properties

IUPAC Name

2-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)4-2-1-3-7-5(4)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMQELJEDBHDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305470
Record name 2-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitronicotinic acid

CAS RN

33225-72-8
Record name 33225-72-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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